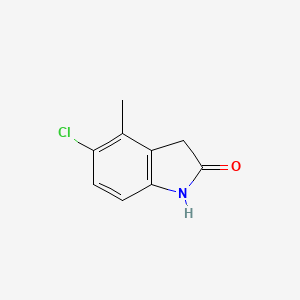

5-Chloro-4-methylindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO |

|---|---|

Molecular Weight |

181.62 g/mol |

IUPAC Name |

5-chloro-4-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8ClNO/c1-5-6-4-9(12)11-8(6)3-2-7(5)10/h2-3H,4H2,1H3,(H,11,12) |

InChI Key |

CRPVKCLICXWDGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CC(=O)N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Indolin 2 One Core and Substituted Derivatives

General Synthetic Strategies for Indolin-2-one Framework Construction

The synthesis of the bicyclic indolin-2-one core can be broadly categorized into methods that form the C2-C3 bond or the N1-C7a bond in the final cyclization step.

Intramolecular cyclization reactions are the most prevalent methods for constructing the indolin-2-one skeleton. A classic and widely used approach is the intramolecular Friedel-Crafts type cyclization of N-aryl-α-chloroacetamides. This method involves the acylation of an aniline derivative with chloroacetyl chloride, followed by cyclization promoted by a Lewis acid, typically aluminum chloride (AlCl₃). The electrophilic carbon of the chloromethyl group is attacked by the electron-rich aromatic ring to form the five-membered lactam.

Another significant cyclization strategy is the reductive cyclization of 2-nitrophenylacetic acid derivatives. In this approach, the nitro group is reduced to an amino group, which then undergoes spontaneous or catalyzed intramolecular condensation with the carboxylic acid moiety to yield the indolin-2-one ring. Various reducing agents can be employed, such as iron in acetic acid or catalytic hydrogenation.

Oxidative cyclization methods have also been developed. For instance, the palladium-catalyzed oxidative cyclization of N-allyl-2-haloanilines provides a route to 3-substituted indolin-2-ones. More recent methods involve the oxidation of 2-heterocyclic substituted indoles to form the corresponding oxindoles.

While less common for the initial framework construction, aromatic substitution plays a crucial role in the synthesis of functionalized indolin-2-ones. These approaches typically start with a pre-formed indolin-2-one core, which is then substituted. However, for building the core itself, intramolecular α-arylation of anilide precursors represents a key aromatic substitution approach. In this strategy, the enolate of an anilide attacks an activated or unactivated aryl halide position on the same molecule, forging the C3-C3a bond and completing the heterocyclic ring. This method is particularly useful for synthesizing oxindoles with substituents at the C3 position.

| Strategy | Precursor Type | Key Reagents/Conditions | Bond Formed in Cyclization | Reference |

|---|---|---|---|---|

| Intramolecular Friedel-Crafts Cyclization | N-Aryl-α-chloroacetamide | AlCl₃ (Lewis Acid) | C3-C3a | |

| Reductive Cyclization | 2-Nitrophenylacetic acid | Fe/AcOH or H₂, Pd/C | N1-C2 | |

| Intramolecular α-Arylation | Fluoro- or Chloro-substituted Anilides | Potassium tert-butoxide | C3-C3a | |

| Oxidative Cyclization | 2-BMIDA Indoles | KHF₂, MeOH; then Oxone® | N/A (Oxidation of existing indole) |

Regioselective Synthesis of Halogenated Indolin-2-ones

The introduction of halogen substituents onto the indolin-2-one benzene (B151609) ring is of significant interest as it allows for further synthetic modifications and modulates the biological activity of the molecule. The regioselectivity of these reactions is governed by the electronic effects of the fused lactam ring.

The C5 position of the indolin-2-one ring is the most electronically activated position for electrophilic aromatic substitution. The amide nitrogen atom is an ortho-, para-director, and the C5 position is para to the nitrogen, making it highly susceptible to electrophilic attack.

Direct chlorination of the indolin-2-one core is a straightforward method to introduce a chlorine atom at the C5 position. Common chlorinating agents for this transformation include:

N-Chlorosuccinimide (NCS): A mild and effective reagent for the chlorination of electron-rich aromatic rings. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

Sulfuryl chloride (SO₂Cl₂): A more reactive reagent that can also achieve selective 5-chlorination under controlled conditions.

An alternative and often more regioselective approach is to begin the synthesis with a pre-chlorinated starting material. For example, using 4-chloroaniline as the starting aniline in the Friedel-Crafts cyclization described in section 2.1.1 will directly yield 5-chloroindolin-2-one. This substrate-controlled approach avoids potential side reactions and purification challenges associated with direct chlorination of the final heterocyclic system.

Direct methylation of the indolin-2-one core at the C4 position is challenging. The C4 position is sterically hindered by the adjacent C3a bridgehead and is less electronically activated for standard Friedel-Crafts alkylation compared to the C5 and C7 positions. Friedel-Crafts reactions on indoles and related systems typically show a strong preference for substitution at other positions.

Due to these challenges, the most reliable and common strategy for synthesizing 4-methylindolin-2-one derivatives is to start with a precursor that already contains the methyl group at the correct position on the benzene ring. A suitable starting material is 3-methylaniline (m-toluidine). By applying one of the general indolin-2-one synthesis methods, such as the intramolecular Friedel-Crafts cyclization of the corresponding N-(3-methylphenyl)-α-chloroacetamide, the 4-methylindolin-2-one core can be constructed with complete regiocontrol.

While advanced transition-metal-catalyzed C-H activation methods have been developed for the C4-functionalization of indoles, the substrate-controlled approach remains the most practical and widely used method for preparing specific isomers like 4-methylindolin-2-one.

Targeted Synthesis of 5-Chloro-4-methylindolin-2-one

The synthesis of the specifically disubstituted this compound requires a multi-step approach where the regiochemistry is carefully controlled at each stage. Given the difficulties of performing selective sequential substitutions on the indolin-2-one core, the most logical pathway involves constructing the heterocyclic ring from a commercially available, appropriately substituted aniline precursor.

A proposed synthetic route starts from 3-methyl-4-nitroaniline . This starting material contains the required methyl group and a nitro group that can be later converted to the amine necessary for cyclization, with the substitution pattern setting the stage for the final product's regiochemistry.

The proposed synthesis proceeds via the following key steps:

Sandmeyer Reaction: The amino group of 3-methyl-4-nitroaniline is converted to a chloro group. This is achieved by diazotization with sodium nitrite in the presence of hydrochloric acid, followed by treatment with a copper(I) chloride solution. This reaction yields 2-chloro-5-methyl-nitrobenzene .

Reduction of Nitro Group: The nitro group of 2-chloro-5-methyl-nitrobenzene is reduced to an amine to give 3-chloro-4-methylaniline . This can be accomplished using various methods, such as catalytic hydrogenation (H₂ with Pd/C) or reduction with a metal in acid (e.g., SnCl₂ in HCl).

Chloroacetylation: The resulting 3-chloro-4-methylaniline is then acylated on the nitrogen atom with chloroacetyl chloride in the presence of a mild base to yield N-(3-chloro-4-methylphenyl)-2-chloroacetamide .

Intramolecular Friedel-Crafts Cyclization: The final step is the Lewis acid-catalyzed intramolecular Friedel-Crafts reaction. Treatment of the N-(3-chloro-4-methylphenyl)-2-chloroacetamide with aluminum chloride (AlCl₃) induces cyclization. The aromatic ring attacks the electrophilic carbon of the chloroacetyl group. The cyclization occurs para to the activating methyl group and ortho to the directing amino (amide) group, leading to the formation of the desired product, This compound .

This substrate-controlled synthetic strategy ensures the unambiguous placement of both the chloro and methyl substituents on the indolin-2-one core.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Sandmeyer Reaction | 3-Methyl-4-nitroaniline | 1. NaNO₂, HCl 2. CuCl | 2-Chloro-5-methyl-nitrobenzene |

| 2 | Nitro Reduction | 2-Chloro-5-methyl-nitrobenzene | SnCl₂, HCl or H₂, Pd/C | 3-Chloro-4-methylaniline |

| 3 | N-Acylation | 3-Chloro-4-methylaniline | ClCOCH₂Cl, Base | N-(3-chloro-4-methylphenyl)-2-chloroacetamide |

| 4 | Intramolecular Friedel-Crafts Cyclization | N-(3-chloro-4-methylphenyl)-2-chloroacetamide | AlCl₃ | This compound |

Novel Synthetic Routes and Catalytic Approaches for Indolin-2-one Derivatives

Recent advancements in organic synthesis have ushered in a new era of innovative and efficient methods for constructing the indolin-2-one core and its derivatives. These modern approaches often employ catalytic systems to achieve high levels of selectivity and efficiency, moving beyond classical synthetic methods.

One notable strategy involves the use of transition metal catalysts. For instance, rhodium(II) has been utilized to catalyze the intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles, providing a facile route to functionalized tetrahydro-β-carbolines, which are structurally related to the indolin-2-one core. rsc.org Similarly, palladium-catalyzed reactions have proven to be highly versatile. These include the intramolecular C-H amination of β-arylethylamine substrates, which offers an efficient pathway to indoline compounds under mild conditions. organic-chemistry.org Furthermore, cobalt-catalyzed C-H activation and [3+2] annulation of aniline derivatives with acrylates have been described for the synthesis of functionalized 2-acylindolines with high regioselectivity.

Green chemistry principles have also influenced the development of new synthetic protocols. An efficient, simple, and environmentally friendly one-pot synthesis of 3,3-di(indolyl)indolin-2-ones has been established using vanadyl sulfate (VOSO4) as a catalyst in an aqueous medium. nih.gov This method offers high yields and short reaction times, highlighting the potential of sustainable approaches in heterocyclic synthesis.

The development of novel indolin-2-one derivatives often involves the incorporation of other heterocyclic moieties to explore new chemical space and biological activities. For example, a series of new thiazolo-indolin-2-one derivatives have been synthesized through acid and base-catalyzed condensation reactions. nih.gov

The following table summarizes various catalytic approaches for the synthesis of indolin-2-one derivatives, showcasing the diversity of modern synthetic methodologies.

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| VOSO4 | One-pot condensation | Green protocol, high yields, short reaction times | nih.gov |

| Rhodium(II) | Intramolecular annulation | Facile synthesis of functionalized derivatives | rsc.org |

| Palladium | Intramolecular C-H amination | High efficiency, mild conditions | organic-chemistry.org |

| Cobalt(III) | C(sp²)-H Amidation | Room temperature synthesis, robust | researchgate.net |

These innovative synthetic routes and catalytic approaches provide powerful tools for the construction of a wide range of indolin-2-one derivatives, including the specifically substituted this compound. The choice of synthetic strategy can be tailored based on the desired substitution pattern and the need for stereochemical control.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Indolin-2-one Structures

Spectroscopy is fundamental to the structural elucidation of indolin-2-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete molecular picture. nih.gov

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of organic molecules. For 5-Chloro-4-methylindolin-2-one, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the indolin-2-one core.

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, neighboring protons, and the number of protons, respectively. The aromatic region of the spectrum is particularly diagnostic for confirming the positions of the chloro and methyl substituents. Based on the structure of this compound, one would expect to see distinct signals for the two aromatic protons, the methylene (B1212753) (CH₂) protons at the 3-position, the methyl (CH₃) protons, and the amine (NH) proton. The aromatic protons would likely appear as doublets due to coupling with each other. The NH proton often appears as a broad singlet.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon (C=O), the aromatic carbons, the methyl carbon, and the methylene carbon. The chemical shifts are sensitive to the electronic effects of the substituents. For instance, the carbon atom bonded to the chlorine will experience a distinct downfield shift.

While specific spectral data for this compound is not widely published, data from closely related compounds such as 5-Chloro-3-methyl-1H-indole can provide valuable comparative insights. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for an Analogous Compound.

| Proton Type | Predicted δ (ppm) for this compound | Multiplicity | Experimental δ (ppm) for 5-Chloro-3-methyl-1H-indole rsc.org |

| NH | 8.0 - 9.0 | Broad Singlet | 7.91 (s) |

| Aromatic H (C6-H) | 7.0 - 7.3 | Doublet | 7.16 (dd) |

| Aromatic H (C7-H) | 6.8 - 7.1 | Doublet | 7.27 (d) |

| CH₂ (C3) | ~3.5 | Singlet | N/A (has C=C bond) |

| CH₃ (C4) | ~2.3 | Singlet | 2.32 (d) (on C3) |

Note: The analogous compound, 5-Chloro-3-methyl-1H-indole, has a double bond between C2 and C3, which significantly alters the chemical shifts and structure compared to the target indolin-2-one.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for an Analogous Compound.

| Carbon Type | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 5-Chloro-3-methyl-1H-indole rsc.org |

| C=O (C2) | 175 - 180 | N/A (has C=C bond) |

| Aromatic C (quaternary) | 125 - 145 | 134.69, 129.55, 125.00 |

| Aromatic CH | 110 - 130 | 122.23, 118.52, 112.01 |

| CH₂ (C3) | ~36 | N/A (has C=C bond) |

| CH₃ (C4) | ~15 | 9.63 (on C3) |

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the key functional groups are the cyclic amide (lactam) and the aromatic ring.

The IR spectrum is expected to show several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring. openstax.org

C=O Stretch: A strong, sharp absorption band, characteristic of the carbonyl group in a five-membered lactam, is predicted to appear around 1700-1720 cm⁻¹. uc.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to moderate absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹. uc.edu

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) openstax.orguc.edu | Expected Intensity |

| Amide N-H | Stretch | 3200 - 3400 | Medium, Sharp |

| Carbonyl C=O | Stretch | 1700 - 1720 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns. chemguide.co.uk

For this compound (C₉H₈ClNO), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ peak and an M+2 peak with an intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule. utexas.edu

Electron ionization (EI) is a "hard" ionization technique that causes the molecular ion to fragment into smaller, charged pieces. youtube.com The fragmentation pattern provides a fingerprint that can help elucidate the molecule's structure. Common fragmentation pathways for indolin-2-ones may include the loss of CO, cleavage of the methyl group, or other rearrangements. The stability of the resulting fragment ions often dictates the fragmentation pathway. libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound.

| Ion | Description | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |

| [M]⁺ | Molecular Ion | 181 | 183 | The M+2 peak at m/z 183 will have ~33% the intensity of the M⁺ peak at m/z 181. utexas.edu |

| [M-CO]⁺ | Loss of Carbon Monoxide | 153 | 155 | A common fragmentation for cyclic ketones/amides. |

| [M-CH₃]⁺ | Loss of Methyl Radical | 166 | 168 | Cleavage of the methyl group. |

| [M-Cl]⁺ | Loss of Chlorine Radical | 146 | - | Loss of the halogen substituent. |

X-ray Crystallography for Solid-State Structure Determination of Indolin-2-one Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. While a specific crystal structure for this compound is not available, analysis of related indolin-2-one derivatives provides significant insight into the expected solid-state structure. nih.gov

Studies on various substituted indolin-2-ones show that the bicyclic ring system is nearly planar. researchgate.neteurjchem.com The crystal packing is often stabilized by intermolecular interactions, most commonly hydrogen bonding involving the amide N-H donor and the carbonyl C=O acceptor. These interactions can link molecules into dimers, chains, or more complex two- or three-dimensional networks. researchgate.net Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules are frequently observed, further stabilizing the crystal lattice. researchgate.net For this compound, one would expect the N-H group to act as a hydrogen-bond donor and the C=O group to act as an acceptor, leading to similar packing motifs.

Table 5: Typical Crystallographic Parameters for the Indolin-2-one Core Based on a Derivative, (3Z)-5-Chloro-3-(hydroxyimino)indolin-2-one. researchgate.net

| Parameter | Description | Observed Value (Å or °) |

| C=O Bond Length | Carbonyl bond distance | ~1.23 Å |

| C-N Bond Length (amide) | Amide bond within the 5-membered ring | ~1.38 Å |

| Ring Planarity | Deviation from an ideal plane | Generally low, indicating a near-planar structure |

| Intermolecular Interactions | Forces holding molecules together in the crystal | N-H···O hydrogen bonds, π–π stacking |

Conformational Analysis and Molecular Flexibility

Conformational analysis examines the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. The core indolin-2-one bicyclic structure is inherently rigid and largely planar due to the fusion of the aromatic benzene (B151609) ring with the five-membered lactam ring. researchgate.neteurjchem.com This planarity is a key feature of the scaffold.

The primary source of molecular flexibility in substituted indolin-2-ones typically arises from substituents, particularly at the 3-position. However, for this compound itself, the substituents are directly on the rigid aromatic ring, and the 3-position contains a simple methylene group. Therefore, the molecule is expected to have very limited conformational freedom. The main flexibility would involve the rotation of the methyl group, which is a low-energy process. The five-membered ring may exhibit a slight envelope or twist conformation, but any deviation from planarity is expected to be minimal, as confirmed by crystallographic studies of numerous analogs. researchgate.netresearchgate.net Computational modeling could further explore the energy landscape and identify the most stable, low-energy conformation of the molecule.

Structure Activity Relationship Sar Studies and Ligand Design Principles

General Principles of SAR in Indolin-2-one Chemistry

The indolin-2-one (or oxindole) core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors. SAR studies consistently demonstrate that this nucleus serves as an effective anchor, primarily by forming critical hydrogen bonds within the ATP-binding pocket of various kinases. The NH group and the C2-carbonyl oxygen of the oxindole (B195798) ring are crucial for this interaction, typically engaging with residues in the hinge region of the kinase.

The most significant position for introducing diversity and modulating activity is the C-3 position. The majority of indolin-2-one-based inhibitors are 3-substituted derivatives, where a substituent is attached via an exocyclic double bond (a Knoevenagel condensation product). This substituent projects out of the ATP pocket towards the solvent-exposed region, and its nature profoundly influences potency and selectivity. Modifications here can exploit additional binding interactions, enhance physicochemical properties, and fine-tune the molecule's biological profile. While C-3 is paramount, substitutions on the benzene (B151609) ring of the scaffold at positions C-4, C-5, C-6, and C-7 are also vital for optimizing ligand-receptor interactions and tailoring the pharmacological properties of the molecule.

Influence of Halogenation (Chlorine at C-5) on Biological Activity

The introduction of a halogen atom, such as chlorine, at the C-5 position of the indolin-2-one ring is a common and effective strategy in drug design. The chlorine atom is electron-withdrawing and lipophilic, and its presence can significantly impact a compound's activity through several mechanisms:

Electronic Effects: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the acidity of the N1-proton, potentially strengthening the hydrogen bonds formed with the kinase hinge region.

Hydrophobic Interactions: The chloro group can occupy a small hydrophobic pocket within the binding site, thereby increasing the binding affinity of the ligand.

Modulation of Metabolism: Halogenation can block potential sites of metabolic oxidation, which may improve the pharmacokinetic profile of the compound.

In the context of kinase inhibitors, a 5-chloro substituent has been shown to be favorable for activity. For instance, in the design of pyrimido[4,5-b]indole-based VEGFR-2 inhibitors, a 5-chloro substitution on the indole (B1671886) core was found to be a key feature for potent inhibition. nih.gov Similarly, studies on azaindolin-2-one based GSK3β inhibitors demonstrated that a 5-chloro substituent on the core scaffold contributes to its inhibitory activity. researchgate.net

Impact of Alkylation (Methyl Group at C-4) on Ligand-Receptor Interactions

The placement of a small alkyl group, such as methyl, at the C-4 position of the indolin-2-one scaffold can have a profound effect on ligand-receptor interactions. The impact of this substitution is generally attributed to two main factors:

Steric Influence: The methyl group introduces steric bulk, which can enforce a specific conformation (torsion angle) of the larger substituent at the C-3 position. This "ortho effect" can lock the molecule into a bioactive conformation that fits more snugly into the target's binding site, thus enhancing potency. Conversely, it can also introduce a steric clash if the pocket is too small, leading to reduced activity.

Hydrophobic Interactions: The methyl group can engage in favorable van der Waals or hydrophobic interactions with nonpolar amino acid residues in the active site, providing an additional anchor point and increasing binding affinity.

In the development of selective Rho-kinase inhibitors, the presence of a 4-methyl group on an isoquinoline (B145761) scaffold was shown to be a key modification in developing a highly potent and selective inhibitor, H-1152P. nih.govresearchgate.net While on a different scaffold, this highlights the principle that a strategically placed methyl group adjacent to a key structural element can significantly enhance selectivity and potency. For 5-Chloro-4-methylindolin-2-one, the C-4 methyl group would be positioned to influence the orientation of the C-3 substituent and potentially interact with a nearby hydrophobic region of the targeted enzyme.

SAR in Tyrosine Kinase Inhibition (e.g., VEGFR, RET, c-Raf)

The this compound scaffold is a cornerstone of several multi-kinase inhibitors. The SAR for this class of compounds is well-documented, with Sunitinib being a prominent example, although it features a 5-fluoro instead of a 5-chloro group. The principles, however, are transferable.

VEGFR Inhibition: The indolin-2-one core establishes hydrogen bonds with Glu917 and Cys919 in the VEGFR-2 hinge region. mdpi.com The C-5 halogen (chloro or fluoro) occupies a hydrophobic pocket. The C-4 methyl group helps to properly orient the C-3 substituent. The substituent at C-3, typically a substituted pyrrole (B145914) ring connected by a methylidene bridge, is critical. The nature of the groups on the pyrrole and the terminal amino side chain dictates interactions in the outer regions of the ATP pocket, influencing both potency and the broader kinase selectivity profile. mdpi.com

Other Kinases (RET, c-Raf): The multi-kinase activity arises from the ability of the scaffold to adapt to the ATP binding sites of different kinases. The core interactions with the hinge region are often conserved. Selectivity is modulated by the substituents on the indolin-2-one ring and at the C-3 position, which interact with less conserved residues in the active site. For example, the c-Raf inhibitor GW5074, an indolin-2-one derivative, demonstrates that modifications on the C-3 phenyl ring are critical for its activity. nih.gov

The table below summarizes the SAR for key positions on the indolin-2-one scaffold for tyrosine kinase inhibition.

| Position | Substituent Type | Influence on Activity |

| N-1 | Unsubstituted (H) | Essential for H-bonding with the kinase hinge region. |

| C-3 | Substituted (hetero)arylmethylidene | Crucial for potency and selectivity; interacts with regions outside the hinge. |

| C-4 | Small alkyl (e.g., Methyl) | Provides favorable hydrophobic interactions and can enforce a bioactive conformation. |

| C-5 | Halogen (e.g., Chlorine) | Enhances binding affinity through hydrophobic interactions and electronic effects. |

SAR Governing Other Bioactivities (e.g., Neuroprotection, Antimicrobial, Anti-inflammatory)

Beyond kinase inhibition, the indolin-2-one scaffold has been explored for a range of other biological activities.

Neuroprotection: Indolin-2-one derivatives have been investigated as neuroprotective agents. Studies on 3-substituted indolin-2-ones, inspired by the c-Raf inhibitor GW5074, found that the nature of the C-3 substituent is paramount for potent neuroprotection. nih.govresearchwithnj.com For instance, compounds with a 3-pyridinylmethylene group on a 5-chloroindolin-2-one scaffold have shown promise as GSK3β inhibitors, a target in neurodegenerative diseases like Alzheimer's. researchgate.net

Antimicrobial Activity: The indolin-2-one core is a feature in compounds with antibacterial and antifungal properties. SAR studies indicate that the lipophilicity and electronic properties of the substituents on both the C-3 group and the indolin-2-one ring are important. For example, certain 3-benzylidene-indolin-2-ones exhibit significant activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Indolin-2-one nitroimidazole hybrids have shown potent activity against aerobic bacteria by targeting topoisomerase IV. acs.org

Anti-inflammatory Activity: Derivatives of indolin-2-one have demonstrated anti-inflammatory effects. The activity is often linked to the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6). In a study of 3-substituted-indolin-2-one derivatives, the presence of a 3-hydroxyphenyl group at the C-3 position resulted in the highest anti-inflammatory activity by inhibiting Akt, MAPK, and NF-κB signaling pathways. mdpi.com

The following table provides examples of indolin-2-one derivatives and their associated bioactivities.

| Compound Class | Key Structural Features | Biological Activity |

| 3-(Pyridin-2-ylmethylene)indolin-2-ones | 5-Chloro substitution; C-3 pyridyl group | GSK3β Inhibition, Neuroprotection researchgate.net |

| 3-Alkylidene-2-indolones | Various C-3 and ring substitutions | Antibacterial, Antifungal nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-ones | C-3 hydroxyphenyl group | Anti-inflammatory (NO, TNF-α inhibition) mdpi.com |

| Indolin-2-one Nitroimidazole Hybrids | C-3 linked nitroimidazole | Dual-action Antibacterial acs.org |

Design Strategies for Enhanced Potency and Selectivity

Several rational design strategies are employed to optimize indolin-2-one-based compounds like this compound for increased potency and selectivity.

Structure-Based Drug Design (SBDD): With numerous crystal structures of kinases in complex with indolin-2-one inhibitors available, SBDD is a powerful tool. Molecular docking and dynamic simulations allow for the precise design of substituents at the C-3, C-4, and C-5 positions to maximize favorable interactions with specific residues in the target's active site and to introduce unfavorable interactions with off-target kinases.

Pharmacophore Hybridization: This strategy involves combining the key structural features of the indolin-2-one scaffold with pharmacophores from other known active molecules. For example, hybridizing the indolin-2-one core with a quinazoline (B50416) moiety has been used to create dual-affinity inhibitors targeting both receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune a molecule's activity, selectivity, and pharmacokinetic properties. For example, replacing a hydrogen atom with fluorine or chlorine at the C-5 position can dramatically alter electronic properties and binding affinity without a significant change in size.

Conformational Restriction: Introducing groups, such as the C-4 methyl group, can restrict the rotational freedom of the C-3 substituent. This pre-organizes the ligand into its active conformation, reducing the entropic penalty of binding and thus increasing affinity and potentially selectivity.

By systematically applying these principles, medicinal chemists can rationally modify the this compound scaffold to develop highly potent and selective agents for a variety of therapeutic targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties with high accuracy. For a molecule like 5-Chloro-4-methylindolin-2-one, DFT calculations would be foundational in characterizing its intrinsic chemical nature.

Molecular Geometry Optimization and Electronic Structure

The first step in a typical DFT study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can calculate bond lengths, bond angles, and dihedral angles of this compound. An accurate optimized geometry is crucial as it serves as the basis for all other subsequent property calculations. These DFT methods are known to predict molecular structures that are often in excellent agreement with experimental data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting higher nucleophilicity.

LUMO: This orbital is the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. FMO analysis for this compound would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Note: As no specific DFT calculations for this compound are available in the reviewed literature, a data table of HOMO-LUMO energies cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to identify charge-rich and charge-deficient regions.

Red/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: This color signifies regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

Green: This color represents neutral or zero potential regions.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) near the amide hydrogen, providing valuable insights into its intermolecular interaction sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. To develop a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., enzyme inhibition) would be required.

The process involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that relates the descriptors to the biological activity.

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds.

A validated QSAR model could then be used to predict the activity of novel derivatives of this compound, guiding the synthesis of more potent analogues and prioritizing experimental testing.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. Docking studies provide critical information on:

Binding Affinity: A scoring function estimates the strength of the interaction, often expressed in kcal/mol.

Binding Pose: The specific orientation and conformation of the ligand within the receptor's active site.

Key Interactions: Identification of specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the ligand-receptor complex over time, providing insights into the stability and flexibility of the binding interaction. This powerful combination of docking and MD can elucidate how a compound like this compound might interact with a specific biological target, a crucial step in rational drug design.

Note: As no specific molecular docking studies for this compound against a defined target are available in the reviewed literature, a data table of binding affinities and interactions cannot be provided.

Prediction of Reactivity and Mechanistic Pathways

The computational methods described above, particularly DFT, are instrumental in predicting chemical reactivity and elucidating reaction mechanisms. The HOMO and LUMO energies and their spatial distribution, as determined by FMO analysis, can predict the most likely sites for nucleophilic and electrophilic attack. The MEP map complements this by visually identifying electron-rich and electron-poor regions.

For more complex analyses, DFT can be used to model the entire reaction coordinate of a proposed chemical transformation involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers. This allows for the comparison of different potential mechanistic pathways, helping to identify the most energetically favorable route for a reaction to proceed.

Biological Activities and Mechanistic Pathways

Enzyme Inhibition Profiles

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., VEGFR-2, RET, c-Raf)

Derivatives of the indolin-2-one scaffold are recognized for their potential as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer-related signaling pathways. For instance, the broader class of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines has been specifically designed and investigated as selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Within this class, certain compounds have demonstrated potent and selective inhibitory activity against VEGFR-2. nih.gov

However, a review of the scientific literature reveals no specific data on the inhibitory activity of 5-Chloro-4-methylindolin-2-one itself against VEGFR-2, RET, or c-Raf.

Cyclooxygenase (COX-2) Inhibition and Anti-inflammatory Mechanisms

The indolin-2-one core structure is a feature in some compounds that exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. While related compounds, such as 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, have been shown to possess anti-inflammatory effects comparable to known COX-2 inhibitors, there is no available research that specifically evaluates this compound for its COX-2 inhibitory activity or its potential anti-inflammatory mechanisms.

Antimicrobial Research

Antibacterial Efficacy and Spectrum of Activity

Various indole (B1671886) derivatives containing a chloro-substituent have been investigated for their antibacterial properties. For example, studies on halogenated indoles have indicated that compounds like 5-chloroindole possess antibacterial activity against certain pathogens. However, there is a lack of specific scientific data concerning the antibacterial efficacy and spectrum of activity for this compound.

Antifungal Properties

The antifungal potential of heterocyclic compounds containing chlorine and a nitrogen-based ring system has been explored in several studies. For instance, compounds like 5-chloro-1-methyl-4-nitroimidazole have demonstrated antifungal activity against various fungal strains. Despite the interest in related structures, there is no specific research available on the antifungal properties of this compound.

Neuroprotective Effects and Associated Mechanisms

Currently, there is no scientific literature available that investigates or reports on any neuroprotective effects or associated mechanisms of this compound.

Other Significant Biological Activities (e.g., antioxidant, antiviral, anticonvulsant)

While research has heavily focused on the anticancer properties of indolin-2-one derivatives, the core structure is a versatile scaffold that has been explored for a range of other biological activities. Studies on various substituted indolin-2-ones and related indole structures have revealed potential antiviral and anticonvulsant effects.

Antiviral Activity: The indolin-2-one scaffold has been identified as a promising framework for the development of new antiviral agents. chula.ac.th Derivatives of 2-indolinone have demonstrated selective, nontoxic antiviral activities against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). semanticscholar.org Notably, research has indicated that halogen substitution on the indole ring can enhance anti-RSV activity. semanticscholar.org

In the context of coronaviruses, a derivative of 5-chloroisatin, 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one, has been synthesized and investigated for its ability to interfere with the SARS-CoV-2 virus. nih.govdntb.gov.ua This compound was explored for its potential to disrupt the critical interaction between the virus's spike protein and the human ACE2 receptor, which is necessary for viral entry into host cells. nih.govdntb.gov.ua However, other studies on 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones found them to be inactive against a panel of DNA and RNA viruses at the tested concentrations. researchgate.net A broader investigation into indole-2-carboxylate derivatives revealed that some compounds in this class exhibit potent broad-spectrum antiviral activity against viruses such as Coxsackievirus B3 (Cox B3) and Influenza A. nih.gov

Anticonvulsant Activity: The indole nucleus is a structural component of interest in the search for novel anticonvulsant drugs. pharmacophorejournal.com Various derivatives of indolin-2-one have been synthesized and screened for their potential to protect against seizures. For instance, a series of thiazolidino/thiosemicarbazide-indolin-2-one derivatives were tested in vivo and showed anticonvulsant activity against convulsions induced by pentylenetetrazole. nih.gov These findings suggest that the indolin-2-one core can be a valuable template for designing new central nervous system agents. pharmacophorejournal.comnih.gov

Antioxidant Activity: Indole derivatives are also recognized for their potential antioxidant properties. mdpi.com While specific studies on this compound are lacking, the general class of compounds has been investigated. Molecular docking studies of some indole derivatives containing a tosyl group have suggested a strong affinity for the tyrosinase enzyme, indicating potential as antioxidant agents. mdpi.com

Table 1: Summary of Other Biological Activities of Indolin-2-one Derivatives

| Biological Activity | Compound Class / Derivative | Key Findings |

|---|---|---|

| Antiviral | Halogen-substituted 2-indolinones | Exhibited increased activity against Respiratory Syncytial Virus (RSV). semanticscholar.org |

| 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one | Investigated for potential to disrupt SARS-CoV-2 spike protein-ACE2 interaction. nih.govdntb.gov.ua | |

| Indole-2-carboxylate derivatives | Showed broad-spectrum antiviral activity, notably against Cox B3 virus. nih.gov | |

| Anticonvulsant | Thiazolidino/thiosemicarbazide-indolin-2-ones | Exhibited in vivo activity against pentylenetetrazole-induced convulsions. nih.gov |

| Indole derivatives with oxazolone/imidazolone moieties | Showed appreciable activity in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.com | |

| Antioxidant | Indole derivatives with tosyl groups | Molecular docking studies suggest potential antioxidant activity via tyrosinase inhibition. mdpi.com |

Molecular Pathways and Cellular Targets Elucidation

The biological effects of indolin-2-one derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of key cellular pathways. A significant body of research has focused on their role as kinase inhibitors, though other targets have also been identified.

Kinase Inhibition: The indolin-2-one scaffold is a well-established pharmacophore for the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. benthamdirect.com 3-substituted indolin-2-one derivatives, in particular, have been developed as potent and selective inhibitors of various kinases. benthamdirect.comnih.gov These compounds often act by competing with ATP for binding in the catalytic pocket of the kinase. nih.govacs.org

Key kinase targets for indolin-2-one derivatives include:

Receptor Tyrosine Kinases (RTKs): This is a major class of targets. By modifying the substituents on the indolin-2-one ring, selectivity for different RTKs can be achieved. nih.govacs.org

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Many indolin-2-one derivatives, including novel triazole-tethered hybrids, have been designed to target VEGFR-2, a key mediator of angiogenesis. mdpi.commdpi.com

EGFR (Epidermal Growth Factor Receptor) and BRAF: Derivatives of 5-chloro-indole have been developed as potent inhibitors of mutant EGFR and BRAF pathways, which are over-activated in several cancers. mdpi.com

PDGFR (Platelet-Derived Growth Factor Receptor) and Her-2: Specific 3-(substituted benzylidenyl)indolin-2-ones have demonstrated high selectivity toward EGF and Her-2 RTKs. nih.govacs.org

Cyclin-Dependent Kinases (CDKs): Certain indolin-2-one based molecules have shown potent inhibitory activity against CDK-2, a key regulator of the cell cycle. mdpi.com

Thioredoxin Reductase (TrxR) Inhibition: Beyond kinases, indolin-2-one compounds have been identified as inhibitors of thioredoxin reductase (TrxR). nih.gov TrxR is a key enzyme in the thioredoxin system, which regulates cellular redox balance. Inhibition of TrxR by indolin-2-ones can lead to an increase in cellular oxidative stress and the activation of the apoptosis signal-regulating kinase 1 (ASK1). This, in turn, triggers downstream signaling cascades involving p38 and JNK mitogen-activated protein kinases (MAPK), ultimately leading to apoptotic cell death. nih.gov

Other Targets and Mechanisms: Studies on related chloro-indole derivatives have revealed other mechanisms of action. For example, a series of E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones were found to arrest the cell cycle in mitosis, suggesting an interference with microtubule dynamics or other mitotic processes. nih.gov Furthermore, a derivative of 5-chloro-indole, 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is known to be a histamine H4 receptor antagonist, indicating that the indole scaffold can be adapted to target G-protein coupled receptors. researchgate.net

Table 2: Molecular Targets and Pathways for Indolin-2-one Derivatives

| Molecular Target | Compound Class / Derivative | Associated Pathway / Outcome |

|---|---|---|

| Kinases | ||

| VEGFR-2 | 3-Substituted indolin-2-ones, Triazole-indolin-2-one hybrids | Inhibition of angiogenesis. mdpi.commdpi.com |

| EGFR / BRAF | 5-Chloro-indole-2-carboxylate derivatives | Inhibition of oncogenic signaling pathways. mdpi.com |

| PDGFR / Her-2 | 3-Substituted indolin-2-ones | Inhibition of cell proliferation and survival signals. nih.govacs.org |

| CDK-2 | Indolyl quinazolinones | Cell cycle arrest. mdpi.com |

| Thioredoxin Reductase (TrxR) | N-substituted indolin-2-ones | Increased oxidative stress, activation of ASK1 and MAPK pathways, apoptosis. nih.gov |

| Cell Cycle | E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones | Mitotic arrest. nih.gov |

| Histamine H4 Receptor | 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | Modulation of histamine-mediated signaling. researchgate.net |

Future Directions and Research Perspectives

Rational Design of Next-Generation 5-Chloro-4-methylindolin-2-one Analogues

The future of this compound-based drug discovery lies in the rational and targeted design of new analogues with enhanced potency, selectivity, and drug-like properties. This approach moves beyond traditional high-throughput screening to a more knowledge-driven process. Structure-activity relationship (SAR) studies are fundamental to this effort, providing critical insights into how specific structural modifications influence biological activity. benthamdirect.com

Key strategies for rational design will involve:

Modification at the C-3 Position: The C-3 position of the indolin-2-one ring is a critical locus for modification. Studies have shown that substituting this position with various aryl or heteroaryl rings can significantly impact selectivity towards different receptor tyrosine kinases (RTKs). acs.org For instance, derivatives with five-membered heteroaryl rings have shown high specificity for VEGF receptors, while bulky phenyl groups can confer selectivity for EGF and Her-2 receptors. acs.org Future work will focus on creating novel C-3 substituents to target a wider range of kinases or other enzymes with high precision.

Substitution on the Aromatic Ring: Altering the substitution pattern on the core phenyl ring, beyond the existing 5-chloro and 4-methyl groups, can fine-tune the electronic and steric properties of the molecule. This can lead to improved binding affinity and pharmacokinetic profiles. For example, the introduction of fluoro-substituents has been explored as a favorable modification for antitumor activity. nih.gov

Hybrid Pharmacophore Approach: This strategy involves combining the indolin-2-one scaffold with other known pharmacophores to create hybrid molecules with novel or dual mechanisms of action. nih.govnih.gov By merging molecular features from different active compounds, researchers can design next-generation analogues that target multiple pathways involved in a disease, potentially leading to synergistic effects and overcoming drug resistance.

Exploration of Emerging Therapeutic Applications for Indolin-2-one Derivatives

While the indolin-2-one core is well-established in oncology, particularly as kinase inhibitors, its therapeutic potential extends far beyond cancer. growingscience.commdpi.com Future research will increasingly explore its utility in other disease areas.

Antiviral Agents: Recent studies have highlighted the potential of indolin-2-one derivatives as potent antiviral agents. For example, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one was identified as an inhibitor of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, suggesting a potential therapeutic avenue for COVID-19. nih.govnih.gov Other derivatives have been investigated as multi-target HIV-1 inhibitors, blocking viral enzymes like reverse transcriptase and integrase. nih.gov

Anti-inflammatory Agents: The role of indolin-2-one derivatives in modulating inflammatory pathways is a growing area of interest. Certain 3-substituted derivatives have been shown to inhibit nitric oxide (NO) production and suppress key signaling pathways like NF-κB, Akt, and MAPK in inflammatory responses. mdpi.com This opens up possibilities for treating chronic inflammatory diseases.

Antimicrobial and Antibiofilm Agents: The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazolo-indolin-2-one derivatives have demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria, as well as potent antibiofilm activity, which is crucial for combating persistent infections. nih.gov

The table below summarizes the inhibitory activities of selected indolin-2-one derivatives in emerging therapeutic areas.

| Compound Class | Target/Application | Key Findings |

| 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one (H2L) | SARS-CoV-2 Entry Inhibition | Inhibits spike protein-ACE2 interaction with an IC50 of 0.26 μM. nih.gov |

| 3-(3-hydroxyphenyl)-indolin-2-one | Anti-inflammatory | Excellent inhibitory activity of nitric oxide (NO) in RAW264.7 cells. mdpi.com |

| Thiazolo-indolin-2-one derivatives | Antimicrobial / DHFR Inhibition | Derivative 12 showed potent DHFR inhibition (IC50 = 40.71 nM) and synergistic effects with existing antibiotics. nih.gov |

| 5-Nitro-3-(...)-indolin-2-one derivatives | HIV-1 Inhibition | Compound 10a blocks HIV-1 replication (EC50 < 20 µM) by targeting multiple viral enzymes. nih.gov |

Advanced Computational Approaches in Drug Discovery and Development

Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new drugs. beilstein-journals.orgnih.gov For this compound and its analogues, advanced computational methods will be crucial for navigating the complexities of drug design.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target. jbcpm.com It has been widely used to rationalize the activity of indolin-2-one derivatives against targets like protein kinases (e.g., VEGFR-2, EGFR), viral proteins, and bacterial enzymes. nih.govresearchgate.netmdpi.com Future studies will use more sophisticated docking algorithms and scoring functions to improve prediction accuracy.

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models correlate the biological activity of a series of compounds with their three-dimensional properties. researchgate.net These models help identify the key structural features required for activity and can be used to predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment than static docking poses. beilstein-journals.orgmdpi.com This can help elucidate detailed binding mechanisms and assess the stability of interactions.

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. jneonatalsurg.com This allows researchers to filter out compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Synergistic Integration of Synthetic and Theoretical Research for Optimized Compound Development

The most efficient path to novel therapeutics involves a tight, iterative integration of synthetic chemistry and computational modeling. nih.gov This synergistic approach creates a feedback loop where theoretical predictions guide synthetic efforts, and experimental results are used to refine and validate the computational models.

The typical workflow involves:

Initial Design & Screening: Computational tools like virtual screening and pharmacophore modeling are used to identify initial hit compounds or to design a focused library of potential this compound analogues. researchgate.net

Chemical Synthesis: The prioritized compounds are then synthesized in the laboratory. nih.gov

Biological Evaluation: The synthesized compounds are tested in vitro and/or in vivo to determine their biological activity and other relevant properties. nih.gov

Model Refinement: The experimental data is fed back into the computational models. For example, the activities of a series of synthesized compounds can be used to build a robust 3D-QSAR model. Docking studies of the most active compounds can reveal key binding interactions. mdpi.com

Iterative Optimization: The refined models are then used to design a new generation of analogues with predicted improvements in potency, selectivity, or ADMET properties, restarting the cycle.

This integrated strategy has already been successfully applied in the development of various indolin-2-one derivatives, leading to the identification of potent inhibitors for specific targets. nih.govmdpi.com The future will see a deeper integration of these disciplines, potentially incorporating machine learning and artificial intelligence to further enhance the predictive power of the models and accelerate the design-synthesize-test-analyze cycle. nih.govantheia.bio

Investigation of Multi-Target Activity and Polypharmacology

The traditional "one molecule, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. mdpi.com Polypharmacology, the concept that a single drug can interact with multiple targets, is gaining traction as a deliberate therapeutic strategy. mdpi.com The indolin-2-one scaffold is particularly well-suited for the development of multi-target agents.

Future research in this area will focus on:

Rational Design of Multi-Target Kinase Inhibitors: Many cancers are driven by redundant or interconnected signaling pathways. A drug that can simultaneously inhibit multiple key kinases (e.g., VEGFR, PDGFR, EGFR) can offer a more robust therapeutic effect and may circumvent resistance mechanisms. mdpi.com Sunitinib, an approved drug, is a prime example of a multi-kinase inhibitor based on the indolin-2-one core. growingscience.com

Dual-Mechanism Inhibitors: Research is emerging on indoline-based compounds that inhibit functionally distinct classes of enzymes. For instance, dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) have been developed as potent anti-inflammatory agents. acs.org

Combating Drug Resistance: In infectious diseases, multi-target drugs can be a powerful tool against resistance. A single molecule that inhibits multiple essential viral or bacterial enzymes, such as the HIV-1 inhibitors targeting both reverse transcriptase and integrase, presents a higher barrier to the development of resistance. nih.gov

The investigation of polypharmacology requires a systems-level approach, combining broad-panel enzymatic screening, cellular pathway analysis, and advanced computational methods to understand and deliberately engineer the multi-target activity profile of this compound derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-4-methylindolin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via aldol condensation using substituted indolinones and ketones in methanol with diethylamine as a base. For example, intermediates are formed by reacting 4-chloro-1-methylisatin derivatives with acetylpyridine or acetophenone, followed by dehydration and recrystallization (e.g., using isopropanol or petroleum ether). Optimization includes adjusting reaction time, temperature (ambient to reflux), and purification methods (e.g., slow diffusion for crystallization) to improve yield and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (1H/13C NMR) is essential for structural confirmation, particularly to distinguish Z/E isomers. Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl and aromatic stretching bands. Melting point analysis and High-Performance Liquid Chromatography (HPLC) are used to assess purity. For example, NMR data in confirmed stereochemistry, while FTIR validated ketone functional groups .

Q. How can researchers ensure reproducibility in synthesizing halogenated indolinone derivatives?

- Methodological Answer : Strict control of stoichiometry (e.g., 1:1 molar ratio of indolinone to ketone), solvent selection (methanol for solubility), and reaction pH (maintained via diethylamine) are critical. Recrystallization solvents (e.g., isopropanol vs. petroleum ether) must be standardized to avoid polymorphic variations .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data when characterizing novel this compound analogs?

- Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from tautomerism or impurities. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography (for solid-state structure determination) clarify ambiguities. For example, used crystallography to resolve hydrazone tautomerism in a related indolinone derivative .

Q. How can computational methods predict the bioactivity of this compound against viral targets like SARS-CoV-2?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to viral proteases or spike proteins. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. combined docking with biochemical assays to screen derivatives against SARS-CoV-2 Mpro .

Q. What mechanistic insights explain the regioselectivity in halogenation reactions of indolinone derivatives?

- Methodological Answer : Electrophilic aromatic substitution (EAS) trends dominate: chloro/methyl groups direct incoming electrophiles to specific positions. For example, the 4-methyl group in this compound deactivates the ring, favoring substitution at the 5-position. Solvent polarity and temperature further modulate selectivity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., bulky phosphines to mitigate steric hindrance from the methyl group). Electronic effects from the chloro substituent can slow oxidative addition; thus, microwave-assisted heating or high-pressure conditions may improve yields .

Research Design Considerations

- Experimental Controls : Include unsubstituted indolinone analogs to isolate the effects of chloro and methyl groups.

- Data Triangulation : Combine spectroscopic, computational, and crystallographic data to validate structural assignments .

- Statistical Rigor : Use ANOVA for replicate experiments (e.g., yield optimization) and report confidence intervals for bioactivity IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.